5-Methyl-1,3-Benzoxazol-2-amin

Übersicht

Beschreibung

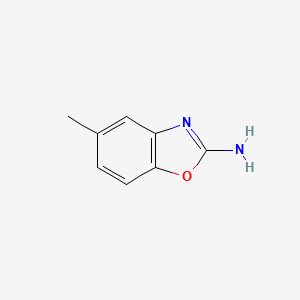

5-Methyl-1,3-benzoxazol-2-amine (MBXA) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. MBXA is a heterocyclic aromatic amine that is used in various laboratory experiments, such as drug screening, drug metabolism, and enzyme assays. MBXA is a versatile compound that can be used for a variety of applications in the laboratory, including in vivo and in vitro studies.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“5-Methyl-1,3-Benzoxazol-2-amin” ist eine einzigartige chemische Verbindung, die als Ausgangsmaterial für verschiedene mechanistische Ansätze in der Wirkstoffforschung verwendet wird . Sie wurde aufgrund ihrer hohen Möglichkeit eines breiten Substratspektrums und einer Funktionalisierung umfassend eingesetzt .

Medizinische Chemie

Diese Verbindung ist ein einfallsreiches und wichtiges Mitglied der Heteroarene, das die synthetische organische Chemie mit medizinischen und pharmazeutischen Bereichen verbindet . Es ist ein bicyclisches planares Molekül und ist die günstigste Einheit für Forscher .

Anti-mikrobielle Aktivität

Das Motiv zeigt verschiedene biologische Aktivitäten wie antimikrobielle Wirkungen . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer antimikrobieller Mittel.

Antimykotische Aktivität

Die Verbindungen zeigten eine antimykotische Aktivität und diese Aktivität ist ähnlich dem Standardmedikament Voriconazol gegen Aspergillus niger . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Pilzinfektionen hin.

Entzündungshemmende Wirkungen

Die Verbindung zeigt auch entzündungshemmende Wirkungen . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Entzündungen hin.

Zukünftige Richtungen

Benzoxazole derivatives, including “5-Methyl-1,3-benzoxazol-2-amine”, have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in this field could involve the development of new synthetic strategies and the exploration of their potential biological activities.

Wirkmechanismus

Target of Action

5-Methyl-1,3-benzoxazol-2-amine is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . The primary target of this compound is the MTH1 protein , a cancer target .

Mode of Action

The compound interacts with its target, MTH1, through a process known as molecular docking . This interaction results in the inhibition of MTH1, with IC50 values ranging from 6 to 79 μM .

Biochemical Pathways

Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its molecular weight (14816 g/mol) and its chemical structure .

Result of Action

The molecular and cellular effects of 5-Methyl-1,3-benzoxazol-2-amine’s action are largely dependent on its interaction with MTH1. By inhibiting MTH1, the compound could potentially disrupt cancer cell proliferation .

Action Environment

The action, efficacy, and stability of 5-Methyl-1,3-benzoxazol-2-amine can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives can be affected by different reaction conditions and catalysts . .

Biochemische Analyse

Biochemical Properties

5-Methyl-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to exhibit antimicrobial and anticancer activities, which are attributed to its interactions with specific biomolecules. For instance, 5-Methyl-1,3-benzoxazol-2-amine has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cell signaling pathways, contributing to its anticancer effects .

Cellular Effects

The effects of 5-Methyl-1,3-benzoxazol-2-amine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways . This compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . Furthermore, 5-Methyl-1,3-benzoxazol-2-amine affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, 5-Methyl-1,3-benzoxazol-2-amine exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their activity and function. For example, it inhibits the activity of DNA topoisomerase, an enzyme crucial for DNA replication and transcription, thereby preventing cancer cell proliferation . Additionally, 5-Methyl-1,3-benzoxazol-2-amine has been shown to interact with metal ions, which may enhance its binding affinity to target biomolecules . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Methyl-1,3-benzoxazol-2-amine in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy . In in vitro studies, the effects of 5-Methyl-1,3-benzoxazol-2-amine on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Methyl-1,3-benzoxazol-2-amine vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

5-Methyl-1,3-benzoxazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I metabolic reactions, such as oxidation and reduction, catalyzed by cytochrome P450 enzymes . These reactions introduce hydrophilic groups into the compound, making it more soluble and easier to excrete . Additionally, phase II metabolic reactions, such as glucuronidation, further enhance its solubility and facilitate its elimination from the body .

Transport and Distribution

The transport and distribution of 5-Methyl-1,3-benzoxazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, 5-Methyl-1,3-benzoxazol-2-amine binds to intracellular proteins, which may influence its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Methyl-1,3-benzoxazol-2-amine is a key determinant of its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications may direct 5-Methyl-1,3-benzoxazol-2-amine to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Eigenschaften

IUPAC Name |

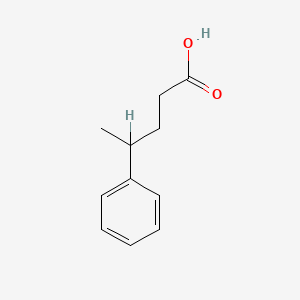

5-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWCNPTXYLRLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214037 | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64037-15-6 | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64037-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine interact with MTH1, and what are the potential downstream effects of this interaction?

A1: The research paper focuses on the crystal structure of human MTH1 in complex with 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine, indicating that this compound acts as an inhibitor of MTH1 []. While the abstract doesn't provide specific details on the interaction or downstream effects, understanding the function of MTH1 can shed light on this.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)

![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)